1,5-Bis(4-amidinophenoxy)-2-pentanol
1,5-Bis(4-amidinophenoxy)-2-pentanol
Brand Name:
Vulcanchem
CAS No.:
133991-32-9
VCID:
VC21147816
InChI:
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23)
SMILES:
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O
Molecular Formula:
C19H24N4O3
Molecular Weight:
356.4 g/mol
1,5-Bis(4-amidinophenoxy)-2-pentanol
CAS No.: 133991-32-9
Cat. No.: VC21147816
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133991-32-9 |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |
| Standard InChI | InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |
| Standard InChI Key | IIPIRIZROMSNPV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
| Canonical SMILES | C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator